

Crystal Structure of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

N,N'-DICYCLOHEXYL-2,6-

Compound Name: *NAPHTHALENE-DICARBOXAMID*

E

Cat. No.: *B132867*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a molecule of significant interest in materials science, primarily recognized for its role as a highly effective β -nucleating agent for isotactic polypropylene (iPP). Its specific molecular geometry and capacity for hydrogen bonding are crucial to its function. This technical guide provides a comprehensive overview of the available data on **N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide**, with a focus on its chemical synthesis and physical properties. Despite extensive searches of publicly available chemical and crystallographic databases, the specific single-crystal X-ray diffraction data for **N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide**, including unit cell parameters, bond lengths, and bond angles, is not currently available in the public domain. This document therefore collates the existing knowledge and presents a detailed experimental protocol for its synthesis, alongside its known physical and chemical characteristics.

Introduction

N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is a symmetrical molecule featuring a rigid naphthalene core disubstituted at the 2 and 6 positions with amide functionalities, which

are in turn N-substituted with cyclohexyl groups. This structure imparts a high degree of thermal stability and specific intermolecular interactions that are key to its application in polymer science. The amide groups are capable of forming strong hydrogen bonds, leading to self-assembly into ordered structures. While the precise three-dimensional arrangement in a single crystal remains to be publicly reported, the general principles of hydrogen bonding in naphthalenedicarboxamides suggest the formation of one-dimensional, "kinked" ladder-like motifs.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide** is presented in Table 1. These properties are derived from computational predictions and available chemical supplier data.

Property	Value	Source
Molecular Formula	C ₂₄ H ₃₀ N ₂ O ₂	[1] [2]
Molecular Weight	378.51 g/mol	[1] [2]
CAS Number	153250-52-3	[1] [2]
Predicted Boiling Point	675.3 ± 28.0 °C	[1]
Predicted Density	1.16 ± 0.1 g/cm ³	[1]
Predicted pKa	14.10 ± 0.20	[1]
Predicted LogP	5.74660	[1]

Experimental Protocols

The synthesis of **N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide** is typically achieved through a two-step process involving the formation of an acid chloride intermediate followed by amidation.

Synthesis of 2,6-Naphthalenedicarbonyl dichloride

- Reactants: 2,6-Naphthalenedicarboxylic acid and thionyl chloride (SOCl₂).

- Procedure: A suspension of 2,6-naphthalenedicarboxylic acid in a suitable solvent (e.g., toluene or N,N-dimethylformamide) is treated with an excess of thionyl chloride. A catalytic amount of a tertiary amine, such as pyridine, may be added to facilitate the reaction. The mixture is heated under reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases, and the solid has completely dissolved.
- Work-up: The excess thionyl chloride is removed by distillation, and the resulting crude 2,6-naphthalenedicarbonyl dichloride is purified by recrystallization from a non-polar solvent like hexane.

Synthesis of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide

- Reactants: 2,6-Naphthalenedicarbonyl dichloride and cyclohexylamine.
- Procedure: The purified 2,6-naphthalenedicarbonyl dichloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath. A solution of cyclohexylamine (at least two equivalents) in the same solvent is added dropwise to the cooled solution with vigorous stirring. A tertiary amine base, such as triethylamine, is often included to act as a scavenger for the hydrochloric acid byproduct.
- Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate, which is the desired product, is collected by filtration, washed with water and a suitable organic solvent to remove unreacted starting materials and byproducts, and then dried under vacuum.

Logical Relationships in Synthesis

The synthesis of **N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide** follows a logical progression from the starting dicarboxylic acid to the final dicarboxamide. This workflow is depicted in the following diagram.

Synthesis of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide**.

Application as a Nucleating Agent

The primary application of **N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide** is as a β -nucleating agent for isotactic polypropylene (iPP). The presence of this additive in the polymer melt promotes the formation of the β -crystalline form of iPP, which has different mechanical properties compared to the more common α -form. The proposed mechanism involves the self-assembly of the dicarboxamide molecules into fibrillar structures that provide a template for the epitaxial growth of iPP crystals.

Conclusion

While the precise crystal structure of **N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide** remains to be elucidated and reported in the public domain, its synthesis and physicochemical properties are reasonably well-understood. Its significance as a nucleating agent in polymer science underscores the importance of its molecular architecture and intermolecular interactions. Further research to determine its single-crystal structure would provide invaluable insights into the structure-property relationships that govern its nucleating efficacy and could pave the way for the design of new and improved polymer additives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Cyclohexylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N'-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXAMIDE | 153250-52-3 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Crystal Structure of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b132867#crystal-structure-of-n-n-dicyclohexyl-2-6-naphthalenedicarboxamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

